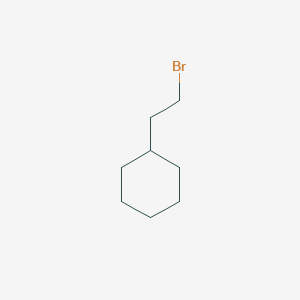

(2-Bromoethyl)cyclohexane

Description

Properties

IUPAC Name |

2-bromoethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQAAYVLPPGEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075111 | |

| Record name | Cyclohexane, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-26-3 | |

| Record name | 2-Cyclohexylethyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1647-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromoethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Bromoethyl)cyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Bromoethyl)cyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, (2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromoethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Bromoethyl)cyclohexane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ47VAQ8KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (2-Bromoethyl)cyclohexane

This compound is a key building block in organic synthesis, valued for its role in introducing the cyclohexylethyl moiety into more complex molecules. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for a technical audience.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] Its key physicochemical properties are summarized in the table below, providing a foundation for its application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₁₅Br[1][3][4][5] |

| Molecular Weight | 191.11 g/mol [1][4][6] |

| Density | 1.215 g/cm³[1] |

| Boiling Point | 212 °C at 760 mmHg[1] |

| Melting Point | 57 °C[1] |

| Flash Point | 81.6 °C[1] |

| Refractive Index | 1.4900 @ 20°C[1][2] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[1] |

| Vapor Pressure | 0.257 mmHg at 25°C[1] |

| LogP | 3.35170[1] |

| CAS Number | 1647-26-3[1][3][4][5] |

Chemical Structure

The structural identifiers for this compound are provided below, offering various representations for use in chemical databases and modeling software.

| Identifier | Value |

| IUPAC Name | This compound[2][4] |

| Canonical SMILES | C1CCC(CC1)CCBr[1][4][7] |

| InChI | InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2[3][4][5][6][7] |

| InChIKey | JRQAAYVLPPGEHT-UHFFFAOYSA-N[3][4][5][6][7] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from (2-hydroxyethyl)cyclohexane through a nucleophilic substitution reaction.[8]

Methodology:

-

Dissolve 10 g of (2-hydroxyethyl)cyclohexane in 50 ml of dry diethyl ether.

-

Cool the solution to -40°C in a suitable reaction vessel.

-

Add a solution of 9.85 g of phosphorous tribromide in 20 ml of dry diethyl ether dropwise to the cooled alcohol solution.[8]

-

Stir the reaction mixture at -40°C until the reaction is complete.

-

Perform an aqueous workup by quenching the reaction with water, followed by extraction with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude product is then purified by distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Common Reactions

The bromine atom in this compound is an excellent leaving group, making the compound a versatile substrate for both nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[9]

-

Nucleophilic Substitution (Sₙ2): In the presence of a strong nucleophile, this compound readily undergoes Sₙ2 reactions, allowing for the covalent attachment of the cyclohexylethyl group to a wide range of molecules.[9]

-

Elimination (E2): Treatment with a strong, non-nucleophilic base typically leads to an E2 elimination, yielding cyclohexylethylene. The stereochemical outcome of this reaction is dictated by the conformation of the cyclohexane ring, requiring an anti-periplanar arrangement between the bromine atom and a β-hydrogen.[10][11] This necessitates that the bromine atom occupies an axial position for the reaction to proceed.[10][11]

Caption: Competing Sₙ2 and E2 reaction pathways for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the analysis of this compound.[12]

Methodology:

-

Column: Newcrom R1[12]

-

Mobile Phase: Acetonitrile, water, and phosphoric acid.[12] For applications requiring mass spectrometric detection, formic acid should be substituted for phosphoric acid.[12]

-

Scalability: This method can be scaled for preparative separations to isolate impurities.[12]

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for C-H bonds in the cyclohexane ring and the ethyl chain, as well as a C-Br stretching frequency in the fingerprint region.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is characterized by complex multiplets for the cyclohexane protons and two distinct signals for the ethyl protons, with the protons α to the bromine being the most deshielded.[13][14]

-

¹³C NMR: The spectrum shows unique signals for each carbon atom, with the carbon bonded to the bromine atom appearing at the lowest field among the aliphatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[5]

Caption: Requirement for axial leaving group in E2 reactions of cyclohexanes.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[1][15][16] It may also cause respiratory irritation.[4][15][16] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, must be worn when handling this compound.[15][17] All work should be conducted in a well-ventilated fume hood.[15][16][17] Store the chemical in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[17][18]

References

- 1. This compound|lookchem [lookchem.com]

- 2. L09466.03 [thermofisher.com]

- 3. Cyclohexane, (2-bromoethyl)- [webbook.nist.gov]

- 4. This compound | C8H15Br | CID 15440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexane, (2-bromoethyl)- [webbook.nist.gov]

- 6. Cyclohexane, (2-bromoethyl)- (CAS 1647-26-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. PubChemLite - this compound (C8H15Br) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. This compound | High-Purity Reagent | RUO [benchchem.com]

- 10. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Cyclohexane, (2-bromoethyl)- | SIELC Technologies [sielc.com]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. aksci.com [aksci.com]

- 18. This compound | CAS#:1647-26-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to (2-Bromoethyl)cyclohexane (CAS: 1647-26-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromoethyl)cyclohexane, a key building block in organic synthesis with applications in medicinal chemistry. This document details its chemical and physical properties, spectroscopic profile, safety and handling guidelines, and experimental protocols for its synthesis and characteristic reactions.

Chemical and Physical Properties

This compound, also known as 2-cyclohexylethyl bromide, is a colorless to pale yellow liquid.[1] It is a versatile bifunctional molecule, featuring a reactive bromo group attached to a cyclohexylethyl scaffold. This combination of a lipophilic cyclohexane ring and a reactive alkyl bromide makes it a valuable intermediate in the synthesis of more complex molecules.[2] It is stable under normal conditions, combustible, and incompatible with strong oxidizing agents.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1647-26-3 | [3] |

| Molecular Formula | C₈H₁₅Br | [3] |

| Molecular Weight | 191.11 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 209 °C (at 760 mmHg) | [5] |

| 70-71 °C (at 6 mmHg) | [6] | |

| Density | 1.221 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.490 (n20/D) | [5] |

| Flash Point | 96 °C (closed cup) | [5] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in ethyl acetate. | [2] |

| Vapor Pressure | 0.257 mmHg at 25 °C | [2] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 55.25 | kJ/mol | Joback Calculated Property[7] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -127.80 | kJ/mol | Joback Calculated Property[7] |

| Enthalpy of vaporization (ΔvapH°) | 54.2 | kJ/mol | [8] |

| LogP (Octanol/Water Partition Coefficient) | 3.35170 | [2] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclohexyl protons in the upfield region (approximately 0.9-2.0 ppm). The protons of the ethyl chain will be deshielded by the adjacent bromine atom, with the -CH₂-Br protons appearing as a triplet around 3.4 ppm and the -CH₂-cyclohexyl protons as a multiplet around 1.8 ppm.[9][10]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring and the ethyl chain. The carbon attached to the bromine atom (-CH₂Br) will be the most downfield signal in the aliphatic region, typically appearing around 35-45 ppm. The carbons of the cyclohexane ring will appear in the range of 25-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for C-H and C-Br bonds.[11]

-

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the CH₂ groups in the cyclohexane ring and the ethyl chain.

-

C-H bending: Absorptions around 1450 cm⁻¹ correspond to the scissoring and bending vibrations of the CH₂ groups.

-

C-Br stretching: A moderate to strong absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[12] Common fragmentation patterns include the loss of a bromine radical (M-Br) and cleavage of the ethylcyclohexane side chain, leading to fragments corresponding to the cyclohexyl moiety.[13]

Safety and Handling

This compound is classified as an irritant.[3]

-

Hazard Statements:

-

Precautionary Statements:

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[3]

-

Store in a well-ventilated place. Keep container tightly closed.[3]

Experimental Protocols

This compound is a valuable reagent for introducing the cyclohexylethyl moiety into molecules. Below are detailed protocols for its synthesis and representative reactions.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-cyclohexylethanol via bromination with phosphorus tribromide.[14]

Reaction Scheme:

Synthesis of this compound.

Materials:

-

2-Cyclohexylethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyclohexylethanol (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Nucleophilic Substitution (Sₙ2) Reaction

This protocol details a typical Sₙ2 reaction of this compound with sodium azide to form 2-cyclohexylethyl azide.

Reaction Scheme:

Sₙ2 reaction of this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-cyclohexylethyl azide can be used in subsequent steps or purified by column chromatography if necessary.

Elimination (E2) Reaction

This protocol describes a typical E2 elimination reaction of this compound using a strong, sterically hindered base, potassium tert-butoxide, to yield vinylcyclohexane.

Reaction Scheme:

E2 elimination of this compound.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).

-

The crude vinylcyclohexane can be purified by distillation.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The cyclohexylethyl moiety can be found in a number of drug candidates and approved drugs, where it often contributes to the lipophilicity and binding affinity of the molecule.

-

As a Reagent in Cross-Coupling and Grignard Reactions: It is utilized in the synthesis of immunosuppressive agents and agonists for human vitamin D resistant rickets.[2]

-

Synthesis of P2X7 Antagonists: Patent literature indicates the use of related cyclohexyl derivatives in the synthesis of P2X7 antagonists, which are being investigated for the treatment of inflammatory diseases.[15][16]

-

Opioid Analgesics: While not a direct precursor, the cyclohexyl ring is a key structural feature in some opioid analgesics like Tilidine.[17] The synthetic strategies for such molecules often involve building blocks that introduce cyclic aliphatic moieties.

Experimental Workflows

A general workflow for the synthesis and subsequent reactions of this compound is depicted below.

General experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | C8H15Br | CID 15440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. Pharmaceutical composition and administrations thereof - Patent US-11147770-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexane, (2-bromoethyl)- (CAS 1647-26-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Cyclohexane, (2-bromoethyl)- [webbook.nist.gov]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. whitman.edu [whitman.edu]

- 14. prepchem.com [prepchem.com]

- 15. EP3398941A1 - Heterocyclic p2x7 antagonists - Google Patents [patents.google.com]

- 16. WO2018202694A1 - Heterocyclic p2x7 antagonists - Google Patents [patents.google.com]

- 17. Tilidine | C17H23NO2 | CID 30131 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of (2-Bromoethyl)cyclohexane (boiling point, density)

This technical guide provides an in-depth overview of the key physical properties of (2-Bromoethyl)cyclohexane, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental protocols for handling and characterizing this compound.

Core Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key quantitative physical properties is presented below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 212 °C | at 760 mmHg |

| 70-71 °C | at 6 mmHg[1][2] | |

| Density | 1.215 g/cm³ | Not Specified |

| 1.221 g/cm³ | Not Specified[1][2] |

Experimental Protocols

Accurate determination of physical properties is crucial for the synthesis, purification, and application of chemical compounds. The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath[3]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin or other suitable high-boiling liquid

Procedure:

-

Sample Preparation: Fill the small test tube with approximately 2-3 mL of this compound.[5]

-

Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the test tube containing the liquid sample.[3]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring that the heating liquid level is above the level of the sample but below the opening of the test tube.[3]

-

Observation: Gently heat the side arm of the Thiele tube.[3] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.[3]

-

Recording: Record the temperature. It is advisable to repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. A pycnometer, or specific gravity bottle, is a piece of glassware designed to measure the density of a liquid with high precision.

Apparatus:

-

Pycnometer with a ground glass stopper containing a capillary hole

-

Analytical balance

-

Distilled water (or other reference liquid of known density)

-

Thermostatic bath (optional, for high precision)

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record this mass (m₀).[6]

-

Mass of Pycnometer with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer and weigh it. Record this mass (m₁).

-

Mass of Pycnometer with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, following the same procedure as with the distilled water. Weigh the filled pycnometer and record this mass (m₂).

-

Temperature Control: For highest accuracy, all weighings should be performed at a constant, known temperature. A thermostatic bath can be used to equilibrate the pycnometer and its contents.[7]

-

Calculation:

-

Mass of water (m_water) = m₁ - m₀

-

Mass of this compound (m_sample) = m₂ - m₀

-

Volume of the pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the experimental temperature)

-

Density of this compound (ρ_sample) = m_sample / V

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. DENSITY AND SPECIFIC GRAVITY (Density determination of liquids by using hydrometer) | DOCX [slideshare.net]

- 2. scribd.com [scribd.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (2-Bromoethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Bromoethyl)cyclohexane. This document details predicted spectral data, outlines a general experimental protocol for acquiring high-quality NMR spectra of small molecules, and includes essential visualizations to facilitate the understanding of the molecular structure and its corresponding spectral features.

Introduction

This compound is a halogenated hydrocarbon of interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure and electronic environment is crucial for predicting its reactivity and interactions. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide presents a detailed examination of the ¹H and ¹³C NMR spectra of this compound, providing valuable data for researchers in the fields of chemistry and drug development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and computational models. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H8 (-CH₂-Br) | 3.42 | Triplet (t) | 7.5 | 2H |

| H7 (-CH₂-) | 1.85 | Multiplet (m) | - | 2H |

| H1 (-CH-) | 1.75 - 1.60 | Multiplet (m) | - | 1H |

| H2, H6 (cyclohexyl) | 1.70 - 1.55 | Multiplet (m) | - | 4H |

| H3, H5 (cyclohexyl) | 1.30 - 1.10 | Multiplet (m) | - | 4H |

| H4 (cyclohexyl) | 1.00 - 0.80 | Multiplet (m) | - | 2H |

Note: The chemical shifts and coupling constants for the cyclohexyl protons are complex and overlapping, appearing as a series of multiplets.

¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. Chemical shifts (δ) are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C8 (-CH₂-Br) | 34.0 |

| C7 (-CH₂-) | 40.5 |

| C1 (-CH-) | 38.0 |

| C2, C6 | 33.0 |

| C3, C5 | 26.5 |

| C4 | 26.0 |

Experimental Protocols

The following section outlines a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualization of NMR Logic

The following diagrams illustrate the logical workflow for NMR analysis and the relationship between the different types of nuclei in this compound.

NMR Experimental Workflow

Caption: A flowchart outlining the major steps in an NMR experiment.

Nuclear Connectivity in this compound

Caption: Connectivity of unique carbon and proton environments.

Conclusion

This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, along with a standardized experimental protocol for data acquisition. The presented data and methodologies serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and structurally related compounds. The clear presentation of quantitative data and visual aids is intended to streamline the process of spectral interpretation and structural elucidation.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (2-Bromoethyl)cyclohexane

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of (2-Bromoethyl)cyclohexane. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation.

Molecular Characteristics

This compound is a halogenated hydrocarbon with the following key identifiers:

| Property | Value |

| Chemical Formula | C₈H₁₅Br[1][2] |

| Molecular Weight | 191.11 g/mol [1][2][3] |

| CAS Number | 1647-26-3[1][2][3] |

| IUPAC Name | 1-bromo-2-cyclohexylethane |

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, ions containing a bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[4]

The mass spectrum from the NIST database shows a molecular ion peak that is either very weak or absent, which is common for aliphatic compounds.[5] The most significant peaks in the spectrum are summarized below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 190/192 | [C₈H₁₅Br]⁺ | < 1 | Molecular ion (M⁺) |

| 111 | [C₈H₁₅]⁺ | 65 | Loss of Br radical |

| 83 | [C₆H₁₁]⁺ | 100 | Cyclohexyl cation (Base Peak) |

| 82 | [C₆H₁₀]⁺ | 70 | Cyclohexene radical cation |

| 67 | [C₅H₇]⁺ | 55 | Fragmentation of the cyclohexane ring |

| 55 | [C₄H₇]⁺ | 85 | Further fragmentation of the cyclohexane ring |

| 41 | [C₃H₅]⁺ | 60 | Allyl cation |

Note: Relative intensities are approximate and can vary slightly between instruments.

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is primarily driven by the cleavage of the carbon-bromine bond and fragmentation of the cyclohexane ring.

A proposed fragmentation pathway is illustrated in the following diagram:

Caption: Proposed fragmentation pathway of this compound.

Description of Fragmentation Steps:

-

Molecular Ion Formation (m/z 190/192): The initial electron impact removes an electron from the this compound molecule to form the molecular ion, [C₈H₁₅Br]⁺˙. Due to the bromine isotopes, this appears as a pair of peaks at m/z 190 and 192. This ion is typically of very low abundance.

-

Loss of Bromine Radical (m/z 111): The C-Br bond is weak and readily undergoes homolytic cleavage to lose a bromine radical (•Br), resulting in the formation of the [C₈H₁₅]⁺ ion at m/z 111.

-

Formation of the Cyclohexyl Cation (m/z 83 - Base Peak): The ion at m/z 111 can undergo cleavage of the bond between the ethyl group and the cyclohexane ring, leading to the loss of a neutral ethene molecule (C₂H₄) and the formation of the stable cyclohexyl cation, [C₆H₁₁]⁺, at m/z 83. This is the most abundant ion in the spectrum (the base peak).

-

Formation of the Cyclohexene Radical Cation (m/z 82): The cyclohexyl cation can lose a hydrogen radical to form the cyclohexene radical cation, [C₆H₁₀]⁺˙, at m/z 82.

-

Ring Fragmentation (m/z 67, 55, 41): The cyclohexyl cation and cyclohexene radical cation can undergo further fragmentation of the ring structure, leading to the formation of smaller, stable carbocations. The peak at m/z 67 corresponds to the [C₅H₇]⁺ ion, the peak at m/z 55 corresponds to the [C₄H₇]⁺ ion, and the peak at m/z 41 corresponds to the allyl cation [C₃H₅]⁺.

Experimental Protocol

The following is a general experimental protocol for obtaining the electron ionization mass spectrum of this compound.

4.1. Instrumentation

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is typically used.

-

The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF) instrument.

4.2. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is 100 µg/mL.

-

Ensure the sample is free of non-volatile impurities.

4.3. Gas Chromatography (GC) Method

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (or adjusted as needed for sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

4.4. Mass Spectrometry (MS) Method

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from m/z 35 to 250.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C

4.5. Data Acquisition and Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Identify the major fragment ions and their relative abundances.

-

Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for confirmation.

The experimental workflow is summarized in the diagram below:

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the FTIR Spectroscopy of (2-Bromoethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic data for (2-Bromoethyl)cyclohexane. It includes a detailed summary of the vibrational frequencies, a complete experimental protocol for data acquisition, and a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FTIR spectroscopy for structural elucidation and quality control.

FTIR Spectroscopic Data

The FTIR spectrum of this compound is characterized by absorption bands arising from the vibrational modes of its constituent functional groups, primarily the cyclohexane ring and the bromoethyl moiety. The quantitative data, including peak positions (wavenumber), and their corresponding vibrational assignments, are summarized in the table below. This data is compiled from publicly available spectral databases and is consistent with the known characteristic absorption frequencies of similar chemical structures.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 2924 | C-H Asymmetric Stretching | Cyclohexane (-CH₂) |

| 2853 | C-H Symmetric Stretching | Cyclohexane (-CH₂) |

| 1448 | -CH₂- Scissoring (Bending) | Cyclohexane |

| 1265 | C-H Wagging | Cyclohexane |

| 660 | C-Br Stretching | Bromoalkane |

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol outlines the methodology for obtaining the Attenuated Total Reflectance (ATR)-FTIR spectrum of liquid this compound. This procedure is based on standard practices for liquid sample analysis using a modern FTIR spectrometer.

2.1. Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory (e.g., DuraSamplIR II).

-

Sample: this compound, neat liquid.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

2.2. Data Acquisition Parameters

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 (for both background and sample)

-

Apodization: Blackman-Harris

-

Mode: Transmittance or Absorbance

2.3. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Before acquiring the background or sample spectrum, thoroughly clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, dry ATR crystal in place, acquire a background spectrum. This spectrum will account for the instrumental and environmental contributions to the measurement.

-

Sample Application: Place a small drop of neat this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final transmittance or absorbance spectrum.

-

Post-Measurement Cleaning: After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-moistened wipe as described in step 2.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the FTIR spectrum of this compound.

This comprehensive guide provides the essential FTIR spectroscopic information for this compound, empowering researchers to effectively utilize this analytical technique in their work. The provided data and protocols support the identification, characterization, and quality assessment of this compound in various scientific and industrial applications.

Synthesis of (2-Bromoethyl)cyclohexane from 2-cyclohexylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (2-bromoethyl)cyclohexane from its precursor, 2-cyclohexylethanol. This transformation is a fundamental process in organic synthesis, yielding a valuable intermediate for the introduction of the 2-cyclohexylethyl moiety in the development of more complex molecules. The terminal bromide in the target molecule serves as an excellent leaving group, rendering it highly reactive for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Reaction Overview

The conversion of primary alcohols, such as 2-cyclohexylethanol, to their corresponding alkyl bromides is a standard transformation in organic chemistry. Several reagents can accomplish this, with phosphorus tribromide (PBr₃) and hydrogen bromide (HBr) being the most common. The use of PBr₃ is often preferred for its high efficiency and mild reaction conditions, minimizing the potential for side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-cyclohexylethanol using phosphorus tribromide.

| Parameter | Value | Reference |

| Reactant | 2-Cyclohexylethanol | [1] |

| Reagent | Phosphorus tribromide (PBr₃) | [2][3][4] |

| Molar Ratio (Alcohol:PBr₃) | 1:1 | [2] |

| Solvent | Dry Diethyl Ether | [2][4] |

| Reaction Temperature | 0°C to room temperature | [2][4] |

| Reaction Time | 1-2 hours | [2] |

| Yield | >95% | [2] |

| Purity | ≥98% (by GC-MS) | [2] |

Experimental Protocol: Synthesis using Phosphorus Tribromide

This protocol details the synthesis of this compound from 2-cyclohexylethanol using phosphorus tribromide.[2][4]

Materials:

-

2-Cyclohexylethanol

-

Phosphorus tribromide (PBr₃)

-

Dry diethyl ether

-

Ice water

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-cyclohexylethanol in dry diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add phosphorus tribromide dropwise to the stirred solution. Maintain the temperature at 0°C to control the exothermic reaction and minimize the formation of ether byproducts.

-

After the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.

-

Quench the reaction by carefully pouring the mixture over ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Reaction Pathway

The following diagram illustrates the synthetic pathway from 2-cyclohexylethanol to this compound using phosphorus tribromide.

Caption: Synthesis of this compound.

Alternative Synthetic Routes

While the phosphorus tribromide method is highly effective, other reagents can also be employed for this transformation. The Appel reaction, which utilizes triphenylphosphine and a carbon tetrahalide, offers a mild and neutral alternative for converting alcohols to alkyl halides.[5] Another common method involves the use of hydrogen bromide, which can be generated in situ from sodium bromide and a strong acid like sulfuric acid.[6][7] However, the strongly acidic conditions of the HBr method can sometimes lead to side reactions, especially with sensitive substrates.

Applications of this compound

This compound is a versatile building block in organic synthesis.[2] Its primary utility lies in its role as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the 2-cyclohexylethyl group onto a variety of nucleophiles such as amines, cyanides, and hydroxides.[2] It is also utilized in the synthesis of more complex molecules, including immunosuppressive agents and agonists for vitamin D resistant rickets.[8]

References

- 1. 2-Cyclohexylethanol | C8H16O | CID 20508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. This compound|lookchem [lookchem.com]

(2-Bromoethyl)cyclohexane safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of (2-Bromoethyl)cyclohexane for Laboratory Professionals

Introduction: Understanding this compound

This compound (CAS No. 1647-26-3) is a halogenated hydrocarbon commonly utilized as a reagent and building block in synthetic organic chemistry.[1] Its molecular structure, featuring a cyclohexane ring attached to a bromoethyl group, makes it a valuable intermediate in various chemical transformations. Researchers and drug development professionals frequently employ this compound in reactions such as Grignard preparations and cross-coupling reactions.[2] It serves as a key component in the synthesis of diverse molecules, including immunosuppressive agents and agonists for human vitamin-D resistant rickets.[2]

Despite its utility, the chemical nature of this compound necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, grounded in established safety data, provides a comprehensive overview for researchers and scientists to ensure its safe handling, storage, and disposal.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are irritation to the skin and eyes.[1][3][4] While comprehensive toxicological data is not fully available, the existing classifications provide a clear directive for minimizing exposure.[3]

1.1 Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. This compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

Causality Behind the Hazards: The irritant nature of this compound stems from its alkyl halide functionality. Alkylating agents can react with biological nucleophiles, such as amino acids in proteins and nitrogenous bases in DNA, which can lead to cellular damage and an inflammatory response, manifesting as irritation. The potential for respiratory irritation underscores the importance of avoiding inhalation of its vapors.

Section 2: Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of a substance is fundamental to its safe handling. These properties dictate the appropriate storage conditions, handling procedures, and emergency response actions.

| Property | Value | Source |

| Molecular Formula | C8H15Br | [2][6] |

| Molecular Weight | 191.11 g/mol | [2][4] |

| Appearance | Clear, colorless to pale yellow liquid | [2][6] |

| Boiling Point | 212 °C at 760 mmHg | [2] |

| Flash Point | 81.6 °C | [2] |

| Density | 1.215 g/cm³ | [2] |

| Vapor Pressure | 0.257 mmHg at 25°C | [2] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate | [2] |

| Stability | Stable under recommended storage conditions. Combustible. | [7] |

| Incompatibilities | Strong oxidizing agents, Strong bases | [1] |

Field Insights: The relatively high boiling point and low vapor pressure suggest that at room temperature, the risk of forming a high concentration of vapor is moderate. However, the flash point of 81.6°C indicates that it is a combustible liquid.[2][7] Therefore, it must be kept away from heat, sparks, and open flames, especially during procedures that involve heating.[1][8]

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety, centered on risk assessment and the consistent application of control measures, is essential.

3.1 Risk Assessment and Preparation

Before any procedure, a thorough risk assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS), understanding the quantities being used, and identifying the specific hazards of the planned experiment.[9]

Experimental Workflow: Pre-Handling Safety Checklist

References

- 1. fishersci.com [fishersci.com]

- 2. This compound|lookchem [lookchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound | C8H15Br | CID 15440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. L09466.03 [thermofisher.com]

- 7. This compound | CAS#:1647-26-3 | Chemsrc [chemsrc.com]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

Reactivity Profile of (2-Bromoethyl)cyclohexane as an Alkylating Agent: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (2-Bromoethyl)cyclohexane is a versatile alkyl halide intermediate extensively utilized in organic synthesis and medicinal chemistry. Its primary value lies in its function as a building block for introducing the 2-cyclohexylethyl moiety into more complex molecular structures. The terminal bromide serves as an excellent leaving group, making the compound highly reactive in nucleophilic substitution (SN2) and elimination (E2) reactions, as well as a precursor in metal-catalyzed cross-coupling reactions and for the formation of Grignard reagents.[1][2] The cyclohexane ring imparts significant lipophilicity and conformational constraints, which are critical parameters in structure-activity relationship (SAR) studies. This guide provides an in-depth review of the reactivity profile of this compound, including its physicochemical properties, core reaction mechanisms, synthetic applications, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1647-26-3 | [3][4][5] |

| Molecular Formula | C₈H₁₅Br | [1][3] |

| Molecular Weight | 191.11 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 212 °C at 760 mmHg | [1] |

| Density | 1.215 g/cm³ | [1] |

| Refractive Index | 1.4900 @ 20°C | [1][6] |

| Flash Point | 81.6 °C | [1] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [1] |

| LogP | 3.35 - 4.1 | [1][3] |

| Canonical SMILES | C1CCC(CC1)CCBr | [1][3] |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Key Features | Source |

| ¹H NMR (CDCl₃) | Data available, consistent with the structure of 2-cyclohexylethyl bromide. | [7] |

| IR Spectroscopy | Characteristic C-Br and C-H stretching and bending frequencies are observable. | [3][4] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns corresponding to the loss of Br and fragmentation of the cyclohexane ring are present. | [5] |

Core Reactivity and Mechanisms

As a primary alkyl halide, the reactivity of this compound is dominated by SN2 and E2 pathways. The choice of reagents and reaction conditions dictates the major product.

Nucleophilic Substitution (SN2) Reactions

This compound is an excellent substrate for SN2 reactions due to the primary nature of the carbon bearing the bromine, which minimizes steric hindrance. The bromine atom is a good leaving group, facilitating attack by a wide range of nucleophiles.[2] This reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide ion is displaced, resulting in an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles used in SN2 reactions with this compound include:

-

Alcohols/Alkoxides: To form ethers.[9]

-

Thiols/Thiolates: To form thioethers.[8]

-

Cyanide: For chain extension, forming a nitrile.[2]

-

Azides: For subsequent reduction to primary amines.[10]

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. This compound | C8H15Br | CID 15440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexane, (2-bromoethyl)- [webbook.nist.gov]

- 5. Cyclohexane, (2-bromoethyl)- [webbook.nist.gov]

- 6. L09466.14 [thermofisher.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Haloalkane - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Solubility of (2-Bromoethyl)cyclohexane in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromoethyl)cyclohexane in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, particularly in cross-coupling and Grignard reactions, and for the development of novel pharmaceutical agents.[1] This document compiles available solubility data, outlines relevant experimental methodologies for solubility determination, and presents logical workflows to aid researchers in their work with this compound.

Introduction to this compound and its Solubility

This compound (CAS No: 1647-26-3) is a cyclic hydrocarbon derivative with the molecular formula C8H15Br.[1] As a haloalkane, its solubility is governed by the principle of "like dissolves like."[2] This means it tends to dissolve in solvents with similar polarity and intermolecular forces. The primary intermolecular attractions in haloalkanes are van der Waals dispersion forces and dipole-dipole interactions.[3] Consequently, this compound is expected to be soluble in many common organic solvents, as the energy required to break the existing bonds within the solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[2][4] Conversely, it exhibits low solubility in highly polar solvents like water, as the strong hydrogen bonds in water are not effectively replaced by the weaker interactions with the haloalkane molecules.[4][5]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative data and general principles of haloalkane solubility provide a strong basis for solvent selection.

Table 1: Qualitative Solubility of this compound and General Haloalkane Solubility

| Solvent | Qualitative Solubility of this compound | General Solubility of Haloalkanes in this Solvent Class | Predominant Intermolecular Forces |

| Chlorinated Solvents | |||

| Chloroform (CHCl3) | Sparingly[1] | Generally Soluble[5] | Dipole-dipole, London dispersion |

| Dichloromethane (CH2Cl2) | Data not available | Generally Soluble[5] | Dipole-dipole, London dispersion |

| Esters | |||

| Ethyl Acetate (CH3COOC2H5) | Slightly[1] | Generally Soluble | Dipole-dipole, London dispersion |

| Ethers | |||

| Diethyl Ether (C2H5OC2H5) | Data not available | Generally Soluble[5] | Dipole-dipole, London dispersion |

| Tetrahydrofuran (THF) | Data not available | Generally Soluble | Dipole-dipole, London dispersion |

| Hydrocarbons | |||

| Hexane (C6H14) | Data not available | Generally Soluble | London dispersion |

| Toluene (C7H8) | Data not available | Generally Soluble | London dispersion, weak dipole |

| Benzene (C6H6) | Data not available | Generally Soluble[5] | London dispersion |

| Polar Aprotic Solvents | |||

| Acetone (CH3COCH3) | Data not available | Generally Soluble | Dipole-dipole, London dispersion |

| Acetonitrile (CH3CN) | Data not available | Partially to Generally Soluble | Dipole-dipole, London dispersion |

Factors Influencing Solubility

The dissolution of a haloalkane like this compound in an organic solvent is a thermodynamic process influenced by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Factors influencing the solubility of this compound in organic solvents.

Experimental Protocols for Solubility Determination

While specific published protocols for this compound are scarce, a general methodology can be adapted from standard practices for determining the solubility of halogenated alkanes.[6]

Protocol: Gravimetric Solubility Determination

This method determines the solubility of a solute in a solvent at a specific temperature by creating a saturated solution and measuring the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with airtight caps

-

Micropipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) for quantitative analysis (optional, for higher precision)

-

Filtration apparatus (e.g., syringe filters)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The excess solute ensures that the solution will become saturated.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298 K / 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the vial to rest at the constant temperature for several hours to permit the undissolved solute to settle.

-

Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a micropipette. Avoid disturbing the undissolved solute.

-

Solvent Evaporation & Mass Determination:

-

Transfer the extracted aliquot to a pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to evaporate.

-

Once the solvent is fully evaporated, re-weigh the vial containing the solute residue.

-

The difference in mass corresponds to the amount of this compound dissolved in the aliquot.

-

-

Calculation: Calculate the solubility, typically expressed in g/100 mL or mol/L.

-

(Optional) GC Analysis: For more precise measurements, instead of evaporation, the extracted aliquot can be diluted and analyzed by gas chromatography against a calibration curve prepared with known concentrations of this compound in the same solvent.[6]

Caption: General experimental workflow for determining the solubility of a liquid haloalkane.

Conclusion

This compound, consistent with the behavior of other haloalkanes, exhibits favorable solubility in a variety of common organic solvents due to the compatibility of intermolecular forces. While precise quantitative data is limited, the provided qualitative information and general principles serve as a reliable guide for solvent selection in research and development settings. The experimental protocol outlined offers a robust method for researchers to determine specific solubility values as needed for their applications.

References

Commercial Suppliers and Technical Guide for High-Purity (2-Bromoethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, key specifications, and applications of high-purity (2-Bromoethyl)cyclohexane. The information is intended to assist researchers and professionals in sourcing this versatile reagent and employing it effectively in organic synthesis and drug development workflows.

Commercial Availability

High-purity this compound is available from a range of chemical suppliers. The following table summarizes a selection of commercial sources and their typical purity specifications. It is important to note that purity levels and available quantities may vary, and it is recommended to request a certificate of analysis for lot-specific data.

| Supplier | Reported Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥98% | 1647-26-3 | C₈H₁₅Br | 191.11 |

| Thermo Scientific Chemicals (Alfa Aesar) | 99% | 1647-26-3 | C₈H₁₅Br | 191.11[1] |

| Fisher Scientific | 99% | 1647-26-3 | C₈H₁₅Br | 191.11 |

| TCI America | >98.0% (GC) | 1647-26-3 | C₈H₁₅Br | 191.11 |

| Fluorochem | 95% | 1647-26-3 | C₈H₁₅Br | 191.11 |

| Crysdot LLC | 98% | 1647-26-3 | C₈H₁₅Br | 191.11 |

| ChemScene | ≥98.0% | 1647-26-3 | C₈H₁₅Br | 191.11[2] |

| LookChem | 95-99% (Varies by supplier) | 1647-26-3 | C₈H₁₅Br | 191.111 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These values are compiled from various supplier data sheets and chemical databases.

| Property | Value |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 70-71 °C at 6 mmHg |

| Density | 1.221 g/cm³ |

| Refractive Index | 1.4885-1.4915 @ 20°C[1] |

| Flash Point | 96 °C (204 °F) |

| Solubility | Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly) |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 2-cyclohexylethanol using phosphorus tribromide (PBr₃)[3].

Materials:

-

2-Cyclohexylethanol

-

Phosphorus tribromide (PBr₃)

-

Dry diethyl ether

-

Ice water

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas

Procedure:

-

Dissolve 2-cyclohexylethanol in dry diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add PBr₃ dropwise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture for 1-2 hours at 0°C.

-

Slowly quench the reaction by adding ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound is typically determined by gas chromatography.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column (e.g., a medium-polarity column).

General Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as hexane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Separation: Use a suitable temperature program to separate the components. A typical starting point could be an initial temperature of 60°C, held for 1 minute, followed by a ramp to 200°C at 10°C/min.

-

Detection: Detect the separated components using FID or MS.

-

Analysis: The purity is calculated based on the relative peak areas in the chromatogram.

Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can also be used for the analysis of this compound and its impurities.

Instrumentation:

-

HPLC system with a UV detector.

-

Reverse-phase column (e.g., Newcrom R1).

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added to improve peak shape. For MS compatibility, formic acid should be used instead of phosphoric acid.

Procedure:

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Injection: Inject the sample onto the column.

-

Elution: Elute the components with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

Applications in Drug Development

This compound is a valuable building block in pharmaceutical synthesis, primarily utilized as an alkylating agent to introduce the 2-cyclohexylethyl moiety into target molecules. This functional group can enhance the lipophilicity and modulate the pharmacological properties of drug candidates.

General Alkylation Workflow

The bromo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, phenols, and thiols. This reactivity is widely exploited in the synthesis of pharmaceutical intermediates.

Caption: General nucleophilic substitution workflow.

This versatile reactivity allows for the incorporation of the cyclohexylethyl group into a wide range of molecular scaffolds, which is a key strategy in modifying the structure-activity relationship (SAR) of potential drug molecules. For instance, it has been used in the synthesis of immunosuppressive agents and as a precursor for ligands targeting G-protein coupled receptors (GPCRs). The introduction of the non-polar cyclohexyl ring can influence a compound's ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.

References

Molecular weight and formula of (2-Bromoethyl)cyclohexane

An In-depth Technical Guide to (2-Bromoethyl)cyclohexane for Researchers and Drug Development Professionals

Core Physicochemical Properties

This compound is a halogenated hydrocarbon featuring a cyclohexane ring substituted with a bromoethyl group. Its chemical and physical properties make it a versatile reagent in organic synthesis.

Below is a summary of its key quantitative data:

| Property | Value | Source(s) |

| Molecular Formula | C8H15Br | [1][2] |

| Molecular Weight | 191.11 g/mol | [3][4] |

| CAS Number | 1647-26-3 | [1][2] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 212 °C at 760 mmHg | [2] |

| Melting Point | 57 °C | [2] |

| Density | 1.215 g/cm³ | [2] |

| Refractive Index | 1.4900 | [2] |

| Flash Point | 81.6 °C | [2] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective laboratory-scale method involves the bromination of 2-cyclohexylethanol using phosphorus tribromide (PBr₃).

Experimental Protocol: Bromination of 2-Cyclohexylethanol

Objective: To synthesize this compound from 2-cyclohexylethanol.

Reagents:

-

2-Cyclohexylethanol

-

Phosphorus tribromide (PBr₃)

-

Dry diethyl ether

-

Ice water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-cyclohexylethanol in dry diethyl ether under a nitrogen atmosphere in a round-bottom flask.[1]

-

Cool the solution to 0°C using an ice bath to minimize potential side reactions, such as ether formation.[1]

-

Add phosphorus tribromide (PBr₃) dropwise to the cooled solution with continuous stirring. A molar ratio of 1:1 between the alcohol and PBr₃ is typically used.[1]

-

After the addition is complete, continue to stir the reaction mixture for 1-2 hours at 0°C.[1]

-

Quench the reaction by carefully adding ice water to the flask.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

-

Filter to remove the drying agent and purify the crude product via fractional distillation to obtain this compound.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Synthesis

The utility of this compound in organic synthesis stems from the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. This reactivity allows for the introduction of the 2-cyclohexylethyl moiety into a variety of molecular scaffolds.[1]

Key Reactions

-